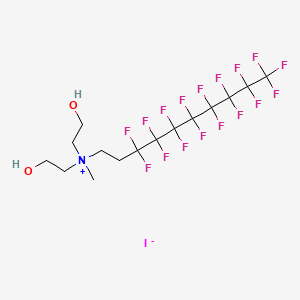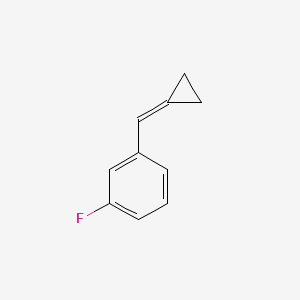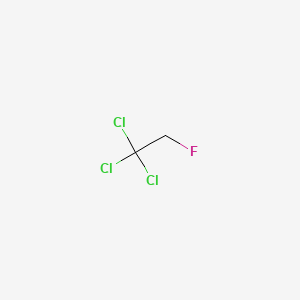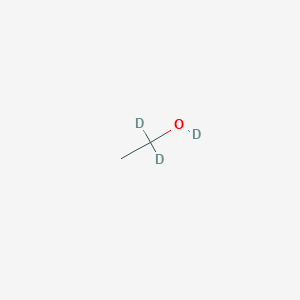
Ethyl-1,1-d2alcohol-od
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-1,1-d2alcohol-od, also known as deuterated ethanol, is a form of ethanol where the hydrogen atoms at the first carbon position are replaced with deuterium, a stable isotope of hydrogen. This compound is used in various scientific research applications due to its unique properties, including its ability to provide insights into reaction mechanisms and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ethyl-1,1-d2alcohol-od typically involves the deuteration of ethanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium oxide (D2O) solvent and a suitable catalyst such as platinum or palladium. The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
In an industrial setting, the production of deuterated ethanol can be scaled up by using continuous flow reactors and optimized reaction conditions. The use of high-purity deuterium oxide and efficient catalysts ensures high yields and purity of the final product. The process may also involve multiple stages of purification, including distillation and chromatography, to achieve the desired isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-1,1-d2alcohol-od undergoes various chemical reactions similar to those of non-deuterated ethanol. These include:
Oxidation: Deuterated ethanol can be oxidized to form deuterated acetaldehyde and deuterated acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form deuterated ethane using reducing agents like lithium aluminum hydride.
Substitution: Deuterated ethanol can undergo nucleophilic substitution reactions to form deuterated ethyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen halides (HX) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products
Oxidation: Deuterated acetaldehyde (CD3CDO) and deuterated acetic acid (CD3COOD).
Reduction: Deuterated ethane (C2D6).
Substitution: Deuterated ethyl halides (C2D5X).
Aplicaciones Científicas De Investigación
Ethyl-1,1-d2alcohol-od is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of ethanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of ethanol in the human body.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of Ethyl-1,1-d2alcohol-od involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by alcohol dehydrogenase to form deuterated acetaldehyde, which is further oxidized to deuterated acetic acid by aldehyde dehydrogenase. The presence of deuterium alters the kinetic isotope effects, providing valuable insights into enzyme mechanisms and metabolic pathways.
Comparación Con Compuestos Similares
Ethyl-1,1-d2alcohol-od is unique due to its deuterium content, which distinguishes it from non-deuterated ethanol and other deuterated alcohols. Similar compounds include:
Methanol-d4: Deuterated methanol with four deuterium atoms.
Isopropanol-d8: Deuterated isopropanol with eight deuterium atoms.
Tert-butanol-d10: Deuterated tert-butanol with ten deuterium atoms.
Compared to these compounds, this compound offers specific advantages in studies involving ethanol metabolism and reaction mechanisms due to its structural similarity to ethanol.
Propiedades
Fórmula molecular |
C2H6O |
|---|---|
Peso molecular |
49.09 g/mol |
Nombre IUPAC |
1,1-dideuterio-1-deuteriooxyethane |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D2,3D |
Clave InChI |
LFQSCWFLJHTTHZ-UHVFUKFASA-N |
SMILES isomérico |
[2H]C([2H])(C)O[2H] |
SMILES canónico |
CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


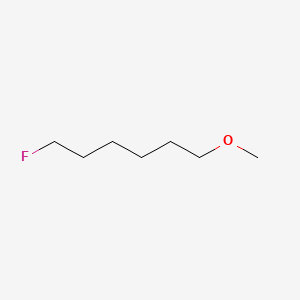
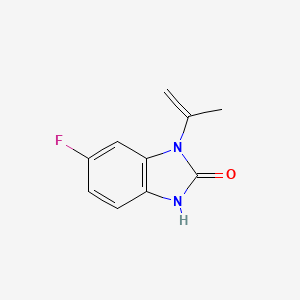
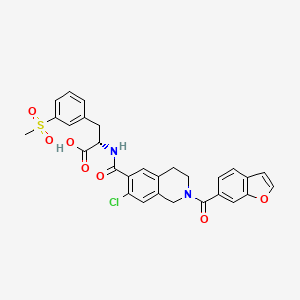

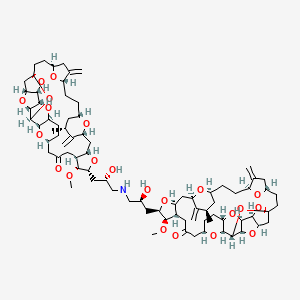
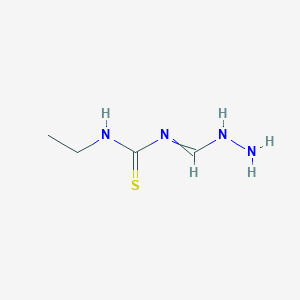
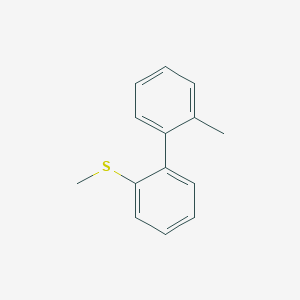
![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)
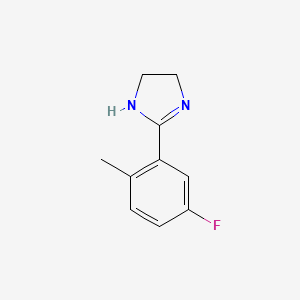

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
